- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Cas no 91652-78-7 (Senkyunolide C)

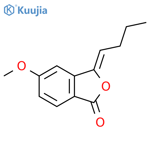

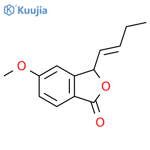

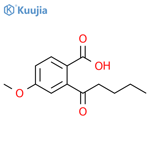

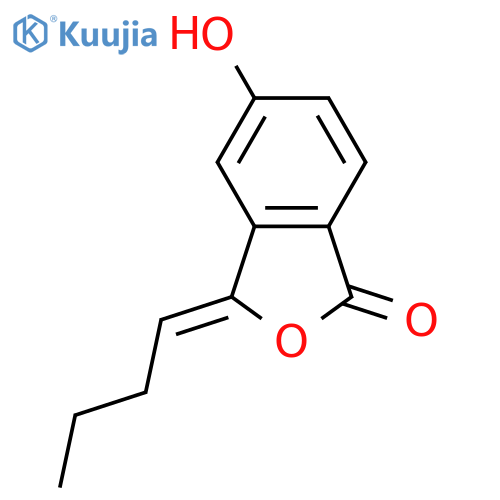

Senkyunolide C structure

Nome do Produto:Senkyunolide C

Senkyunolide C Propriedades químicas e físicas

Nomes e Identificadores

-

- Senkyunolide C

- 5-hydroxy-3-butylidenephthalide

- senkyunolide-C

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone

- [ "" ]

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)

- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)

- SCHEMBL2639883

- CS-0016689

- Sekyuolide C

- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-

- 91652-78-7

- (Z)-5-Hydroxy-3-butylidene-phthalide

- AKOS032949102

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one

- SenkyunolideC

- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4

- HY-N1285

- DA-67541

- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one

- CHEBI:228936

- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one

-

- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-

- Chave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N

- SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Propriedades Computadas

- Massa Exacta: 204.07900

- Massa monoisotópica: 204.078644241g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 2

- Complexidade: 283

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.8

- Superfície polar topológica: 46.5Ų

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 387.1±42.0 °C at 760 mmHg

- Ponto de Flash: 171.7±20.7 °C

- Solubilidade: Almost insoluble (0.098 g/l) (25 º C),

- PSA: 46.53000

- LogP: 2.70360

- Pressão de vapor: 0.0±0.9 mmHg at 25°C

Senkyunolide C Informações de segurança

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at 4 ℃, better at -4 ℃

Senkyunolide C Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |

Senkyunolide C |

91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥2214.00 | 2024-04-25 | |

| TargetMol Chemicals | TN5812-1 ml * 10 mm |

Senkyunolide C |

91652-78-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥4000.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5812-5mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥ 3230 | 2024-07-19 | ||

| TargetMol Chemicals | TN5812-5 mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| A2B Chem LLC | AH97262-5mg |

Senkyunolide C |

91652-78-7 | 94.0% | 5mg |

$577.00 | 2024-07-18 |

Senkyunolide C Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referência

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Método de produção 3

Condições de reacção

Referência

- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,

Método de produção 4

Condições de reacção

1.1 Catalysts: Silver Solvents: Dimethylformamide

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

Referência

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 5

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 Solvents: Water

1.2 Solvents: Water

Referência

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 6

Condições de reacção

1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

Referência

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 7

Condições de reacção

Referência

- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791

Método de produção 8

Condições de reacção

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referência

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Método de produção 9

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

Referência

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 10

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Referência

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Método de produção 11

Condições de reacção

1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Referência

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Método de produção 12

Condições de reacção

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referência

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Método de produção 13

Condições de reacção

1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Referência

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

- Methyl 4-methoxysalicylate

- Nonafluoro-1-butanesulfonyl Fluoride

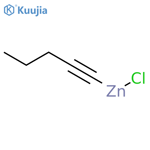

- Zinc, chloro-1-pentynyl-

- 4-Methoxy-N-phenylbenzamide

- (E)-Pent-2-enal

- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-

- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-

- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-

Senkyunolide C Preparation Products

Senkyunolide C Literatura Relacionada

-

Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092

91652-78-7 (Senkyunolide C) Produtos relacionados

- 17369-59-4(3-Propylidenephthalide)

- 72917-31-8(Z-Butylidenephthalide)

- 551-08-6(3-Butylidenephthalide)

- 2229599-51-1(O-2-methyl-2-(3-methyloxetan-3-yl)propylhydroxylamine)

- 380458-18-4(7-(3-hydroxyphenyl)(1,3-thiazol-2-yl)aminomethylquinolin-8-ol)

- 1805512-94-0(6-Amino-2-fluoro-3-(trifluoromethyl)mandelic acid)

- 18342-97-7(ethyl 3-hydroxypyridine-4-carboxylate)

- 459-49-4(1-bromo-4-(fluoromethyl)benzene)

- 18876-81-8(2-methyl-1,3-thiazole-4-carboximidamide)

- 1956437-39-0((S)-2-((Tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid)

Fornecedores recomendados

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente